butyl 4-(1H-1,2,3-triazole-5-amido)benzoate
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Overview
Description
Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate, a triazole derivative, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds are known to interact with butyrylcholinesterase (BuChE), which regulates cholinergic neurotransmission and the expression of a specific population of neurons .
Mode of Action
For instance, they can stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Triazole compounds have been reported to inhibit α-amylase and α-glucosidase, enzymes crucial in carbohydrate metabolism . By inhibiting these enzymes, triazoles can potentially affect the breakdown of starch into glucose, impacting the body’s glucose regulation.
Pharmacokinetics
Factors such as its lipophilicity, molecular size, and the presence of functional groups like esters and amides could influence these properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential interaction with BuChE, it could influence cholinergic neurotransmission . Its potential inhibition of α-amylase and α-glucosidase could also impact carbohydrate metabolism .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability for thermal and acid conditions, insensitivity to redox, hydrolysis, and enzymatic hydrolase could affect its action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(1H-1,2,3-triazole-5-amido)benzoate typically involves a multi-step process One common method starts with the preparation of 4-aminobenzoic acid, which is then esterified to form butyl 4-aminobenzoateThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the design of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(1H-1,2,4-triazole-5-amido)benzoate: Similar structure but with a different triazole isomer.
N-butyl-3(5)-nitro-1,2,4-triazoles: Another triazole derivative with different functional groups.
1,2,3-triazole derivatives: A broad class of compounds with varying substituents and applications.
Uniqueness
Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its triazole ring is particularly versatile, allowing for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
butyl 4-(2H-triazole-4-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-3-8-21-14(20)10-4-6-11(7-5-10)16-13(19)12-9-15-18-17-12/h4-7,9H,2-3,8H2,1H3,(H,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVZGIFPQQQNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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